molecular formula C11H11Cl2NO3 B11022241 Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate

Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate

Cat. No.: B11022241
M. Wt: 276.11 g/mol
InChI Key: MPJKGBOURQJEOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate is a chemical compound with the molecular formula C11H11Cl2NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, a dichloroacetyl group, and an amino group attached to a benzoate ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,2-dichloroacetyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Alkylation: The initial step involves the alkylation of 4-aminobenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms ethyl 4-aminobenzoate.

    Acylation: The next step is the acylation of ethyl 4-aminobenzoate with dichloroacetyl chloride in the presence of a base like pyridine. This step introduces the dichloroacetyl group to the amino group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-[(2,2-dichloroacetyl)amino]benzoic acid.

    Reduction: The dichloroacetyl group can be reduced to form the corresponding ethyl 4-[(2-chloroacetyl)amino]benzoate.

    Substitution: The chlorine atoms in the dichloroacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under mild conditions.

Major Products

    Hydrolysis: 4-[(2,2-dichloroacetyl)amino]benzoic acid.

    Reduction: Ethyl 4-[(2-chloroacetyl)amino]benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a local anesthetic due to its structural similarity to known anesthetics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,2-dichloroacetyl)amino]benzoate is primarily related to its interaction with biological targets. For instance, as a potential local anesthetic, it may bind to sodium ion channels in nerve cells, blocking the conduction of nerve impulses and resulting in a loss of sensation. The dichloroacetyl group plays a crucial role in enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-[(2,2-dichloroacetyl)amino]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the dichloroacetyl group, resulting in different chemical and biological properties.

    Ethyl 4-[(2-chloroacetyl)amino]benzoate: Contains only one chlorine atom in the acyl group, which may affect its reactivity and potency.

    Ethyl 4-[(2,2-dichloroacetyl)amino]methylbenzoate: Similar structure but with a methyl group, leading to variations in its physical and chemical properties.

Properties

Molecular Formula

C11H11Cl2NO3

Molecular Weight

276.11 g/mol

IUPAC Name

ethyl 4-[(2,2-dichloroacetyl)amino]benzoate

InChI

InChI=1S/C11H11Cl2NO3/c1-2-17-11(16)7-3-5-8(6-4-7)14-10(15)9(12)13/h3-6,9H,2H2,1H3,(H,14,15)

InChI Key

MPJKGBOURQJEOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.